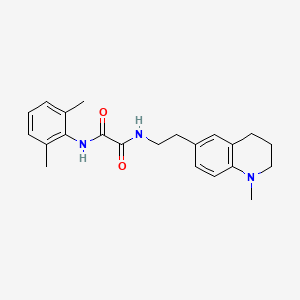
5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It has been shown to have interesting biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve binding to specific receptors or ion channels in cells. It has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of neurotransmitter release and intracellular calcium signaling.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have an effect on intracellular calcium signaling, which is important for many cellular processes such as muscle contraction and neurotransmitter release. Additionally, it has been shown to have potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for imaging of intracellular calcium ions. It also has potential as a ligand for various receptors, which could be useful in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. Another direction is to explore its potential as an antitumor agent and to investigate its mechanism of action in cancer cells. Additionally, further research could be done to develop new fluorescent probes for imaging of intracellular calcium ions using this compound.
Métodos De Síntesis
The synthesis of 5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1-propargyl-1,2,4-oxadiazole with p-toluenesulfonyl chloride and piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the propargyl group by the piperidine, followed by cyclization and tosylation of the resulting product.
Aplicaciones Científicas De Investigación
5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been used in scientific research as a potential ligand for various receptors such as the dopamine D2 receptor and the sigma-1 receptor. It has also been studied for its potential use as a fluorescent probe for imaging of intracellular calcium ions. Additionally, it has been shown to have potential as an antitumor agent due to its ability to inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-15-5-7-18(8-6-15)33(27,28)26-11-9-16(10-12-26)23-24-22(25-32-23)17-13-19(29-2)21(31-4)20(14-17)30-3/h5-8,13-14,16H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYVUCLQZZSGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Tosylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620993.png)

![2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2620996.png)




![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)

![N-[4-[(4-Bromo-2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2621009.png)
![N-(3-Cyanothiolan-3-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2621011.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)
